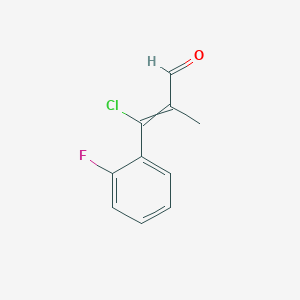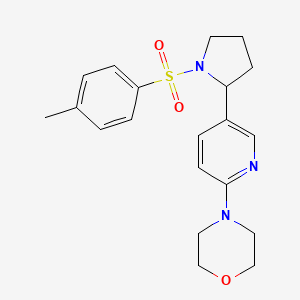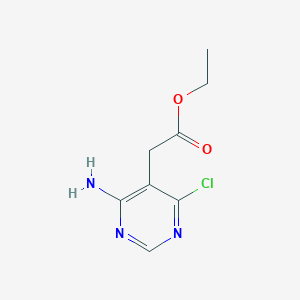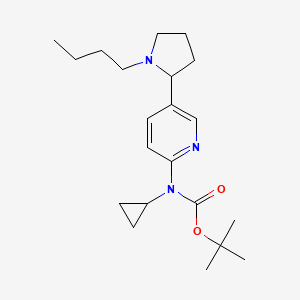
Acetic acid;yttrium(3+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;yttrium(3+);hydrate, also known as yttrium(III) acetate tetrahydrate, is a white, crystalline salt. This compound is soluble in water and mineral acids, making it a versatile reactant in various chemical processes. It is commonly used in the synthesis of yttrium compounds, including yttrium oxides and yttrium fluorides .
準備方法
Synthetic Routes and Reaction Conditions: Yttrium(III) acetate tetrahydrate can be synthesized by reacting yttrium oxide or yttrium hydroxide with acetic acid. The reaction typically involves dissolving yttrium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, yttrium(III) acetate tetrahydrate is produced through a similar process but on a larger scale. The raw materials, yttrium oxide or hydroxide, are reacted with acetic acid in large reactors. The resulting solution is then subjected to crystallization processes to obtain the high-purity yttrium(III) acetate tetrahydrate .
化学反応の分析
Types of Reactions: Yttrium(III) acetate tetrahydrate undergoes various chemical reactions, including:
Hydrothermal Reactions: It is used in hydrothermal synthesis to produce yttrium-based nanoparticles.
Co-precipitation: This compound is involved in co-precipitation processes to form yttrium oxides and fluorides.
Common Reagents and Conditions:
Oleic Acid and Octadecene: These reagents are used in the synthesis of yttrium-based nanoparticles.
Ammonium Fluoride and Sodium Hydroxide: These are common reagents in the formation of sodium yttrium fluoride nanoparticles.
Major Products Formed:
Yttrium Oxides: Formed through hydrothermal reactions and calcination.
Sodium Yttrium Fluoride Nanoparticles: Produced through reactions involving oleic acid, octadecene, ammonium fluoride, and sodium hydroxide.
科学的研究の応用
Yttrium(III) acetate tetrahydrate has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various yttrium compounds.
Biology: Yttrium-based nanoparticles synthesized from this compound are used in biological imaging and photodynamic therapies.
Medicine: The compound is involved in the development of nanoparticles for drug delivery and diagnostic applications.
作用機序
The mechanism of action of yttrium(III) acetate tetrahydrate primarily involves its role as a precursor in the formation of yttrium-based compounds. The yttrium ions (Y3+) interact with various reagents to form stable complexes, which then undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific application, such as the formation of nanoparticles or the synthesis of yttrium oxides .
類似化合物との比較
Yttrium(III) Nitrate Hexahydrate: Another yttrium compound used in similar applications.
Yttrium(III) Chloride: Used in the synthesis of yttrium-based materials.
Ytterbium(III) Acetate Tetrahydrate: Similar in structure and used in the synthesis of ytterbium-based compounds.
Uniqueness: Yttrium(III) acetate tetrahydrate is unique due to its high solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful in hydrothermal reactions and co-precipitation processes, offering great control over particle size and crystallinity in the synthesis of yttrium-based nanoparticles .
特性
分子式 |
C2H6O3Y+3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC名 |
acetic acid;yttrium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
InChIキー |
YKDKROOELNNYTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.O.[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)













